REACTION_SMILES
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[CH2:1]([O:2][C:3](=[O:4])[c:8]1[c:9]([OH:19])[c:10]2[c:11]([s:12]1)[cH:13][c:14]([OH:18])[c:15]([OH:17])[cH:16]2)[CH2:5][CH2:6][CH3:7].[Na+:21].[OH-:20]>>[cH:8]1[c:9]([OH:19])[c:10]2[c:11]([s:12]1)[cH:13][c:14]([OH:18])[c:15]([OH:17])[cH:16]2
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Name
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Type
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product
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Smiles
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Oc1cc2scc(O)c2cc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |